(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

Macrocyclic depsipeptide synthesis Nucleophilic displacement Leaving group optimization

Researchers synthesizing macrocyclic depsipeptides or kinase inhibitors often encounter epimerization and elimination side reactions when modifying 4-hydroxyproline. Cbz-Hyp(Mes)-OMe (CAS 117811-78-6) resolves this with a pre-formed, stereochemically pure mesylate leaving group. • Enables clean SN2 displacement with N, S, Se, and C nucleophiles at the proline 4-position with retention of configuration • Orthogonal Cbz and methyl ester protection supports stepwise deprotection for macrocyclization • ≥95% purity with batch-to-batch consistency; scales from gram to kilogram for preclinical API production

Molecular Formula C15H19NO7S
Molecular Weight 357.4 g/mol
CAS No. 117811-78-6
Cat. No. B050579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
CAS117811-78-6
Molecular FormulaC15H19NO7S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C
InChIInChI=1S/C15H19NO7S/c1-21-14(17)13-8-12(23-24(2,19)20)9-16(13)15(18)22-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1
InChIKeyAKWWVKKYRCEOCX-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Hyp(Mes)-OMe: Chiral Proline Mesylate Intermediate


(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate (CAS 117811-78-6), also designated as Cbz-Hyp(Mes)-OMe or L-ZHPROMSME, is a protected trans-4-hydroxy-L-proline derivative bearing a methylsulfonyl (mesyl) leaving group at the C-4 position. This compound serves as an advanced intermediate in the synthesis of macrocyclic depsipeptides, peptidomimetics, and kinase inhibitors [1]. The mesylate group provides a well-balanced reactivity profile for nucleophilic displacement reactions compared to other sulfonate esters, while the Cbz and methyl ester protecting groups enable orthogonal deprotection strategies in multi-step synthetic sequences.

Why Cbz-Hyp(Mes)-OMe Cannot Be Replaced in Stereocontrolled Synthesis


The trans-(2S,4R) stereochemistry of Cbz-Hyp(Mes)-OMe is essential for the biological activity of downstream products such as didemnin B analogs, where the 4R configuration of the proline residue directly influences macrocycle conformation and target binding [1]. The mesylate leaving group offers a distinct reactivity and stability profile relative to tosylate or triflate analogs: mesylates are sufficiently reactive for SN2 displacement at the sterically hindered 4-position of proline while minimizing competing elimination side reactions that plague more reactive triflates [1]. Substituting the mesylate with the corresponding 4-hydroxyproline (Z-Hyp-OMe, CAS 64187-48-0) requires additional activation steps and results in different reaction yields and product purity profiles.

Head-to-Head Evidence: Mesylate vs. Hydroxy, Tosylate, and Triflate Analogs


Mesylation Yield and Displacement Efficiency vs. Hydroxyl Leaving Group

In the synthesis of didemnin B side chains by Mayer et al., conversion of the C-4 secondary alcohol (Cbz-Hyp-OMe) to the mesylate (Cbz-Hyp(Mes)-OMe) proceeded in 90% yield using MsCl/Et3N/DMAP in CH2Cl2. This mesylate intermediate was subsequently displaced by phenyl selenide to generate the C-4 selenide precursor to dehydroproline [1]. The mesylate provides a quantifiable advantage over the parent hydroxyl: direct nucleophilic displacement of the free alcohol under these conditions is not feasible; the mesyl activation step is obligatory for C-4 functionalization. In contrast, the corresponding tosylate is reported to give lower displacement yields due to competing side reactions at the proline C-2 ester under basic conditions.

Macrocyclic depsipeptide synthesis Nucleophilic displacement Leaving group optimization

Diastereomeric Purity: (2S,4R) Configuration vs. (2S,4S) Epimer

The (2S,4R) configuration of Cbz-Hyp(Mes)-OMe is critical for maintaining the native L-proline geometry required in bioactive didemnin B analogs. The (2S,4S) diastereomer (cis-4-substituted proline) disrupts the β-turn conformation of the didemnin side chain, reducing cytotoxic potency [1]. Commercial suppliers of this compound specify ≥95% purity with retention of stereochemistry at both C-2 and C-4, whereas generic 4-substituted proline mixtures lack defined stereochemistry and cannot guarantee the required (2S,4R) configuration without additional purification. The cost of diastereomeric separation of a cis/trans mixture via chiral HPLC or fractional crystallization adds approximately 30–50% to the effective cost per gram of usable intermediate, making the stereochemically defined compound the more economical procurement choice for target-oriented synthesis.

Stereochemical integrity Diastereomer comparison Bioactive conformation

Protecting Group Orthogonality: Cbz/Methyl Ester vs. Single Ester Analogs

Cbz-Hyp(Mes)-OMe contains two orthogonal carboxyl protecting groups: a Cbz carbamate at the proline nitrogen (removable by hydrogenolysis or strong acid) and a methyl ester at C-2 (removable by saponification). In the didemnin B macrocycle synthesis, the Cbz group was removed by hydrogenolysis to liberate the N-terminus for coupling, while the methyl ester was cleaved by LiOH hydrolysis to generate the free acid for lactone formation [1]. This dual protection is not available in simpler proline mesylates such as N-Boc-4-mesyloxyproline, which lacks a selectively removable ester, or in 4-mesyloxyproline methyl ester hydrochloride (no N-protection), which cannot be directly used in sequential peptide couplings without risk of oligomerization.

Orthogonal protection Solid-phase peptide synthesis Fragment coupling

Optimal Applications in Pharmaceutical R&D and Custom Synthesis


Macrocyclic Depsipeptide Analog Synthesis (Didemnin/Tamandarin Class)

Cbz-Hyp(Mes)-OMe is the preferred intermediate for introducing amino, thio, seleno, or carbon nucleophiles at the 4-position of the proline ring within the didemnin B side chain. The mesylate group undergoes clean SN2 displacement with phenyl selenide to generate dehydroproline precursors, a key structural modification for investigating structure–activity relationships and preparing tritiated analogs for pharmacokinetic studies [1]. The orthogonal Cbz and methyl ester protection enables stepwise deprotection and macrocyclization without protecting group mismatch.

RORγt and JAK Kinase Inhibitor Intermediate Manufacturing

Multiple patent filings identify this compound as a key building block for RORγt inhibitors and JAK kinase inhibitors. The defined (2S,4R) stereochemistry and the mesylate leaving group allow for regio- and stereospecific introduction of heterocyclic or arylamine substituents at the proline C-4 position, a critical structural feature for kinase selectivity. The compound's availability at >95% purity from established suppliers supports gram-to-kilogram scale process development for preclinical and Phase I API production.

Collagen Peptide and Peptidomimetic Design with 4R-Substituted Proline

In collagen model peptides [Pro(X)-Pro(Y)-Gly]n, the stereochemistry at the 4-position of proline (4R vs. 4S) profoundly influences triple-helix stability. Cbz-Hyp(Mes)-OMe provides controlled access to 4R-aminoproline, 4R-azidoproline, and 4R-fluoroproline building blocks through nucleophilic displacement of the mesylate with retention of configuration. The use of pre-formed, stereochemically pure mesylate eliminates the variable epimerization risks associated with Mitsunobu-based inversion approaches, providing higher batch-to-batch consistency in peptide synthesis.

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